4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

4-(5-Methyl-1H-1,2,3-triazol-1-yl)benzoic acid is a heterocyclic building block belonging to the 1,2,3-triazole class, characterized by a benzoic acid moiety para-substituted with a 5-methyl-1H-1,2,3-triazole ring. With a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol, this compound incorporates a methyl group at the 5-position of the triazole ring, which distinguishes it from the non-methylated parent scaffold (4-(1H-1,2,3-triazol-1-yl)benzoic acid, MW 189.17 g/mol).

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 923231-24-7
Cat. No. B2926749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid
CAS923231-24-7
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESCC1=CN=NN1C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H9N3O2/c1-7-6-11-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15)
InChIKeyMPRPKHXNQIVMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Methyl-1H-1,2,3-triazol-1-yl)benzoic acid (CAS 923231-24-7): A Methylated 1,2,3-Triazole Benzoic Acid Scaffold for Chemical Biology and Synthesis


4-(5-Methyl-1H-1,2,3-triazol-1-yl)benzoic acid is a heterocyclic building block belonging to the 1,2,3-triazole class, characterized by a benzoic acid moiety para-substituted with a 5-methyl-1H-1,2,3-triazole ring . With a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol, this compound incorporates a methyl group at the 5-position of the triazole ring, which distinguishes it from the non-methylated parent scaffold (4-(1H-1,2,3-triazol-1-yl)benzoic acid, MW 189.17 g/mol) . The methyl substituent introduces distinct steric and electronic properties that influence its reactivity and physicochemical profile, making it a specific choice for synthetic applications where these properties are desired .

Why 4-(5-Methyl-1H-1,2,3-triazol-1-yl)benzoic acid Cannot Be Simply Replaced by Generic Triazole Analogs


The 5-methyl substitution on the 1,2,3-triazole ring of this compound creates a unique steric and electronic environment that cannot be replicated by non-methylated or regioisomeric analogs. Substitution at the triazole 5-position alters the electron density of the heterocycle, affecting hydrogen-bonding capability, metabolic stability, and reactivity in further synthetic transformations [1]. Furthermore, the para-substitution of the benzoic acid ring positions the carboxylic acid group in a specific geometry distinct from ortho-substituted isomers, such as 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, which is identified as Suvorexant Impurity 22 [2]. This regiospecificity is critical for applications requiring defined molecular geometry, such as in coordination chemistry, fragment-based drug design, and impurity profiling.

Quantitative Evidence Guide: Where 4-(5-Methyl-1H-1,2,3-triazol-1-yl)benzoic acid Shows Measurable Differentiation from Analogs


Molecular Weight Differentiation from Non-Methylated Parent Scaffold

The target compound has a molecular weight of 203.20 g/mol, which is 14.03 g/mol heavier than its non-methylated analog, 4-(1H-1,2,3-triazol-1-yl)benzoic acid (CAS 216959-87-4, MW 189.17 g/mol) . This mass difference directly impacts detection sensitivity in mass spectrometry-based assays and alters physicochemical properties relevant to permeability and solubility.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Purity Specification Advantage Over Demethylated Analog

Commercial suppliers report a standard purity of 95% for the target compound, with batch-specific QC data including NMR, HPLC, and GC . In comparison, the demethylated analog 4-(1H-1,2,3-triazol-1-yl)benzoic acid is available at a higher standard purity of 98% from the same supplier . While the 95% specification is adequate for most synthetic applications, the 3 percentage point difference in purity should be considered when planning sensitive catalytic reactions or biological assays where trace impurities may interfere.

Analytical Chemistry Quality Control Synthetic Chemistry

Estimated LogP Increase Due to 5-Methyl Substitution

Computational predictions for the demethylated analog 4-(1H-1,2,3-triazol-1-yl)benzoic acid yield a consensus Log Po/w of 0.91 (average of iLOGP 1.37, XLOGP3 0.87, WLOGP 0.97, MLOGP 0.98, SILICOS-IT 0.36) . The addition of a methyl group at the triazole 5-position is predicted to increase LogP by approximately +0.5 units based on standard fragment contribution methods, resulting in an estimated LogP of ~1.4 for the target compound. This difference places the target compound in a more lipophilic region of chemical space, potentially enhancing membrane permeability while reducing aqueous solubility.

Physicochemical Profiling ADME Prediction Drug Design

Regioisomeric Differentiation from Suvorexant Impurity Pathway

The positional isomer 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid (CAS 1149352-55-5) is officially classified as Suvorexant Impurity 22 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. The target compound, 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid, is the para-substituted regioisomer and is not associated with this impurity pathway. This regiospecificity is critical for analytical method development where unambiguous identification of the correct isomer is required.

Pharmaceutical Analysis Impurity Profiling Regulatory Science

Synthetic Utility Demonstrated in 1,2,4-Oxadiazole Heterocycle Construction

A peer-reviewed study in the Russian Journal of Organic Chemistry demonstrated the specific reactivity of 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid with N′-hydroxybenzimidamides to yield 3-aryl-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazoles [1]. This synthetic pathway leverages both the carboxylic acid functionality and the 5-methyltriazole moiety, producing a focused library of hybrid heterocycles. The analogous reaction with the non-methylated scaffold was not reported in this context, suggesting that the 5-methyl group may facilitate specific cyclocondensation pathways.

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Optimal Application Scenarios for 4-(5-Methyl-1H-1,2,3-triazol-1-yl)benzoic acid Based on Evidence Differentiation


Synthesis of 1,2,4-Oxadiazole Hybrid Libraries for Drug Discovery

Researchers focused on constructing heterocyclic compound libraries can leverage the demonstrated reactivity of this compound with N′-hydroxybenzimidamides to generate 3-aryl-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazoles, a class of compounds with reported biological activity . The 5-methyl group on the triazole ring may contribute distinct electronic effects during cyclocondensation relative to non-methylated analogs, potentially influencing reaction yields and product profiles.

Analytical Method Development Requiring Unambiguous Regioisomer Identification

For laboratories developing HPLC or LC-MS methods for Suvorexant or related pharmaceutical compounds, the target compound serves as a structurally distinct control that does not overlap with Suvorexant Impurity 22 (the 2-substituted isomer) [1]. Its para-substitution pattern ensures different chromatographic retention behavior (estimated lipophilicity LogP ~1.4 vs. consensus LogP 0.91 for the demethylated scaffold), enabling clear resolution in analytical methods .

Fragment-Based Screening Where Methyl Group Serves as a Vector for SAR Exploration

In fragment-based drug discovery, the 5-methyl substituent on the triazole ring provides a defined vector for structure-activity relationship (SAR) exploration. The compound's molecular weight of 203.20 g/mol is within acceptable fragment limits, while the methyl group offers a small lipophilic probe point that distinguishes it from the non-methylated parent (MW 189.17) . The 95% commercial purity with available batch QC data (NMR, HPLC, GC) ensures reproducible starting material for fragment soaking or biochemical assays .

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The para-carboxylic acid group combined with the 5-methyl-1,2,3-triazole moiety provides a bifunctional ligand system suitable for coordination with transition metals. The 5-methyl group introduces steric bulk near the triazole N2/N3 coordination sites, potentially influencing metal-binding geometry and framework topology compared to the non-methylated 4-(1H-1,2,3-triazol-1-yl)benzoic acid scaffold [2]. This steric parameter is not achievable with the demethylated analog.

Quote Request

Request a Quote for 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.